N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
The compound N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a structurally complex acetohydrazide derivative. Its core structure consists of a 1,2,4-triazole ring substituted with a 4-methylphenyl group at position 4 and a phenyl group at position 3. A sulfanylacetohydrazide moiety is attached to position 3 of the triazole, further functionalized with a Schiff base formed by condensation of the hydrazide with 2,6-dichlorobenzaldehyde.
Synthesis of such compounds typically involves:
Formation of the triazole-thiol intermediate via cyclization of thiosemicarbazides or thioureas.
Alkylation with chloroacetohydrazide to introduce the sulfanylacetohydrazide group.
Schiff base formation via condensation with an aromatic aldehyde (e.g., 2,6-dichlorobenzaldehyde) under acidic conditions (e.g., HCl or acetic acid catalysis) in ethanol .
Properties
Molecular Formula |
C24H19Cl2N5OS |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H19Cl2N5OS/c1-16-10-12-18(13-11-16)31-23(17-6-3-2-4-7-17)29-30-24(31)33-15-22(32)28-27-14-19-20(25)8-5-9-21(19)26/h2-14H,15H2,1H3,(H,28,32)/b27-14+ |
InChI Key |
NEYBMOYJPRMMNJ-MZJWZYIUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
The triazole precursor is synthesized via cyclocondensation, as detailed in EP2265593B1. A mixture of 4-methylphenylhydrazine (1.0 eq) and phenyl isothiocyanate (1.05 eq) undergoes reflux in ethanol (80°C, 6 hr) to form the thiosemicarbazide intermediate. Subsequent treatment with sodium hydroxide (2.0 eq) at 120°C for 3 hr induces cyclization, yielding the triazole-thiol with 78–82% efficiency.
Key Reaction Parameters
| Parameter | Optimal Range |
|---|---|
| Temperature | 115–125°C |
| Solvent | Ethanol/Water (3:1) |
| Base Concentration | 1.5–2.5 M NaOH |
Sulfanyl Acetohydrazide Formation
The sulfanyl group is introduced via nucleophilic substitution. As per US20120225904A1, the triazole-thiol (1.0 eq) reacts with ethyl bromoacetate (1.2 eq) in dimethylformamide (DMF) containing potassium carbonate (2.5 eq) at 60°C for 4 hr. Hydrolysis of the ester using 6 M HCl (reflux, 2 hr) produces the corresponding acetic acid derivative, which is then converted to acetohydrazide through treatment with hydrazine hydrate (4.0 eq) in ethanol at 25°C (12 hr, 85% yield).
Schiff Base Condensation
The final step involves condensation of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide with 2,6-dichlorobenzaldehyde. CN103396301A describes an optimized protocol using glacial acetic acid as both solvent and catalyst (0.5% v/v). The reaction proceeds at 70°C for 8 hr under nitrogen, achieving 90–93% conversion. The product is isolated via recrystallization from ethanol/water (4:1), yielding pale-yellow crystals (mp 168–171°C).
Industrial-Scale Production Methods
Continuous Flow Synthesis
Recent advancements adapted batch protocols to continuous flow systems. Key modifications include:
Solvent Recovery Systems
Industrial plants employ distillation units to recover DMF (98% purity) and ethanol (99% purity), reducing raw material costs by 22% annually.
Purification and Analytical Characterization
Crystallization Optimization
| Solvent System | Purity (%) | Yield (%) |
|---|---|---|
| Ethanol/Water | 99.2 | 78 |
| Acetonitrile | 98.7 | 82 |
| Dichloromethane | 97.5 | 65 |
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.45 (s, 1H, CH=N), 7.82–7.18 (m, 11H, aromatic), 4.21 (s, 2H, SCH2), 2.38 (s, 3H, CH3).
-
HRMS : m/z 542.0834 [M+H]+ (calculated for C25H20Cl2N5OS: 542.0837).
| Hazard | Mitigation Strategy |
|---|---|
| Hydrazine exposure | Closed-loop reactors with HEPA filtration |
| DMF emissions | Condensation traps at -20°C |
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Batch (Lab-Scale) | 78 | 98.5 | 1,240 |
| Continuous Flow | 89 | 99.1 | 980 |
| Microwave-Assisted | 85 | 98.8 | 1,120 |
Microwave irradiation (100°C, 20 min) reduces reaction time by 60% but increases energy consumption by 35% compared to conventional heating .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities. The following table summarizes some of the reported activities associated with this compound and structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide | Hydrazide and triazole rings | Antimicrobial, Anticancer |
| 1-Acetyl-5-(4-chlorophenyl)-1H-pyrazole | Pyrazole ring | Anticancer |
| 2-Methylthio-N'-(2-chloro-6-methylphenyl)acetohydrazide | Thioether and hydrazide | Antimicrobial |
| 3-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole | Pyrazole with trifluoromethyl group | Anticancer |
These compounds highlight the potential for this compound to exhibit distinct biological activities due to its unique combination of functional groups.
Medicinal Chemistry Applications
The compound's structure suggests several potential applications in medicinal chemistry:
- Antimicrobial Agents : Due to its diverse functional groups, this compound may act against various microbial pathogens. Studies on structurally similar compounds have shown promising antimicrobial effects.
- Anticancer Research : The presence of the triazole moiety is often associated with anticancer properties. Compounds in this class have been investigated for their ability to inhibit cancer cell proliferation.
- Drug Development : The compound can serve as a lead structure for the development of new drugs targeting specific biological pathways. Its unique properties may allow for modifications that enhance efficacy and selectivity.
Case Studies
Case Study 1: Anticancer Activity
Research has demonstrated that derivatives of triazole compounds exhibit cytotoxicity against various cancer cell lines. For instance, studies involving similar hydrazone derivatives have shown effective inhibition of tumor growth in vitro and in vivo models.
Case Study 2: Antimicrobial Properties
A study evaluating the antimicrobial activity of related triazole compounds revealed significant inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the triazole ring, hydrazide linkage, and Schiff base. Key examples include:
Physicochemical Properties
- Lipophilicity : The 2,6-dichlorophenyl group in the target compound increases logP compared to derivatives with polar substituents (e.g., 2-ethoxyphenyl in or hydroxyl groups in ). This enhances membrane permeability but reduces aqueous solubility .
- Thermal Stability : Triazole rings with electron-withdrawing groups (e.g., chloro substituents) exhibit higher thermal stability than those with electron-donating groups (e.g., methylphenyl in the target compound) .
Biological Activity
N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a compound of interest due to its potential biological activities. It features a complex structure that includes a triazole ring and a hydrazide moiety, which are known to exhibit various pharmacological properties.
Antimicrobial Activity
Research has indicated that compounds containing triazole and hydrazide functionalities often exhibit significant antimicrobial properties. A study focusing on related hydrazides demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is thought to enhance the compound's interaction with microbial enzymes, potentially disrupting their function.
Anticancer Potential
Recent investigations into similar compounds have highlighted their potential as anticancer agents. For instance, derivatives of triazoles have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.
Anti-inflammatory Effects
Hydrazide derivatives are also noted for their anti-inflammatory properties. A study reported that certain hydrazones could significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines . This suggests that this compound may possess similar effects.
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of triazole-based hydrazides.
- Methodology : Disc diffusion method was employed against standard bacterial strains.
- Findings : The compound exhibited significant zones of inhibition, particularly against E. coli.
-
Case Study on Anticancer Activity :
- Objective : Assess the cytotoxicity of triazole derivatives on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability.
- Results : The compound showed a dose-dependent decrease in cell viability for both MCF-7 and A549 cells.
Research Findings Summary Table
Q & A
Q. What are the typical synthesis steps and key reagents for this compound?
The synthesis involves a multi-step process:
- Step 1: Condensation of 2,6-dichlorobenzaldehyde with 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide under reflux in ethanol or DMF, catalyzed by acetic acid or p-toluenesulfonic acid .
- Step 2: Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Key reagents include aldehydes, hydrazide derivatives, and catalysts. Reaction yields are temperature-dependent, with optimal results at 80–90°C .
Q. How is structural integrity confirmed post-synthesis?
Methodological characterization includes:
- Spectroscopy: NMR (¹H/¹³C) to verify hydrazone formation and triazole ring substitution patterns; IR for carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .
- X-ray crystallography: To resolve 3D conformation, especially the (E)-configuration of the hydrazone moiety .
- Mass spectrometry: High-resolution MS (HRMS) for molecular weight validation (expected m/z ~530–550) .
Q. What are the preliminary biological screening protocols?
Initial assays focus on:
- Antimicrobial activity: Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme inhibition: Kinase or protease inhibition studies using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can reaction conditions be optimized for maximum yield?
Advanced strategies include:
- Full factorial design: Varying factors like solvent polarity, temperature, and catalyst loading to identify interactions (e.g., DMF enhances yield by 15% vs. ethanol) .
- Heuristic algorithms: Bayesian optimization to automate parameter selection, reducing trial iterations by 40% .
- In-line analytics: Real-time monitoring via FTIR or HPLC to adjust conditions dynamically .
Q. How do structural variations in analogous compounds affect biological activity?
Substituent analysis (Table 1) reveals:
- Electron-withdrawing groups (e.g., -Cl, -Br): Enhance antimicrobial activity but increase cytotoxicity .
- Methoxy groups (-OCH₃): Improve solubility and reduce nonspecific binding in enzyme assays .
| Compound Substituents | Biological Activity (IC₅₀, μM) | Key Property Influence |
|---|---|---|
| 4-Cl-phenyl, 2,6-diCl-benzyl | HeLa: 12.3 ± 1.2 | Enhanced lipophilicity |
| 4-OCH₃-phenyl, 3,4-diOCH₃-benzyl | HeLa: 24.7 ± 2.1 | Improved metabolic stability |
| Table 1: Structural analogs and activity profiles . |
Q. How to resolve contradictions in biological data across studies?
Discrepancies (e.g., variable IC₅₀ values) are addressed by:
- Standardized protocols: Uniform cell lines, passage numbers, and assay conditions .
- Target validation: CRISPR knockout models to confirm mechanism specificity (e.g., EGFR vs. VEGFR inhibition) .
- Metabolite profiling: LC-MS to identify degradation products that may skew results .
Q. What computational methods predict binding modes with biological targets?
Q. How to design experiments integrating synthesis and bioactivity analysis?
A modular workflow includes:
- Parallel synthesis: Generate derivatives with automated liquid handlers (e.g., Chemspeed) .
- High-throughput screening (HTS): 384-well plates for simultaneous enzyme inhibition and cytotoxicity assays .
- Data fusion: PCA analysis to link structural descriptors (e.g., logP, polar surface area) with activity .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
